molecular formula C9H15NO2 B15220206 Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate

Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B15220206
M. Wt: 169.22 g/mol
InChI Key: CALFFTRNPOKOSO-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate is a compound that features a cyclobutane ring fused with an azetidine ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate typically involves the formation of the azetidine ring followed by the cyclobutane ring. One common method is the [3+2] cycloaddition reaction, where a suitable azetidine precursor is reacted with a cyclobutane derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

    Substitution: The azetidine and cyclobutane rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted scaffold, influencing the binding affinity and selectivity of the compound towards its targets. The cyclobutane ring adds rigidity to the molecule, enhancing its stability and reactivity under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate is unique due to its combination of the azetidine and cyclobutane rings, which provide a balance of ring strain and stability. This structural feature makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

IUPAC Name

methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-2-6(3-7)8-4-10-5-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALFFTRNPOKOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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